molecular formula C8H10O3 B141742 2-Methylene-3-oxocyclopentaneacetic acid CAS No. 146848-68-2

2-Methylene-3-oxocyclopentaneacetic acid

Cat. No.: B141742
CAS No.: 146848-68-2
M. Wt: 154.16 g/mol
InChI Key: AVJKHAVWFKQXPI-UHFFFAOYSA-N
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Description

2-Methylene-3-oxocyclopentaneacetic acid is a cyclopentane derivative featuring a methylene group (=CH₂) at position 2, a ketone (oxo) group at position 3, and an acetic acid side chain. While specific data for this compound are absent in the provided evidence, its structural analogs suggest key properties:

  • Functional groups: The ketone and carboxylic acid groups confer polarity and hydrogen-bonding capacity.
  • Applications: Inferred from similar compounds (e.g., ), it may serve as a synthetic intermediate in pharmaceuticals or fragrances.

Properties

CAS No.

146848-68-2

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(2-methylidene-3-oxocyclopentyl)acetic acid

InChI

InChI=1S/C8H10O3/c1-5-6(4-8(10)11)2-3-7(5)9/h6H,1-4H2,(H,10,11)

InChI Key

AVJKHAVWFKQXPI-UHFFFAOYSA-N

SMILES

C=C1C(CCC1=O)CC(=O)O

Canonical SMILES

C=C1C(CCC1=O)CC(=O)O

Synonyms

(+-)-homosarkomycin
2-methylene-3-oxocyclopentaneacetic acid
homosarkomycin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below summarizes critical differences between 2-methylene-3-oxocyclopentaneacetic acid and related compounds:

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound C₈H₁₀O₃* Methylene (C2), Oxo (C3) Carboxylic acid, Ketone ~170.16* Hypothetical: Synthetic intermediate -
Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate C₁₃H₂₀O₃ 2-Pentenyl (C2), Oxo (C3) Ester, Ketone 224.30 Fragrances, jasmonate analogs
3-Oxocyclopentanecarboxylic acid C₆H₈O₃ Carboxylic acid (C1), Oxo (C3) Carboxylic acid, Ketone 128.13 Chemical synthesis
(S)-3-Oxo-cyclopentaneacetic acid methyl ester C₈H₁₂O₃ Methyl ester (side chain), Oxo (C3) Ester, Ketone 156.18 Pharmaceutical intermediates
2-(3-Oxocyclopentyl)acetic acid C₇H₁₀O₃ Acetic acid (C2), Oxo (C3) Carboxylic acid, Ketone 142.15 Research chemical

*Calculated based on structural inference.

Key Comparative Insights

Substituent Effects
  • Methylene vs. Pentenyl/Ester Groups : The methylene group in the target compound likely enhances rigidity and reactivity compared to the pentenyl group in and , which may undergo isomerization or oxidation. Esters (e.g., ) exhibit higher lipophilicity, favoring applications in fragrance delivery .
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound increases water solubility and acidity compared to ester derivatives, impacting bioavailability in pharmaceutical contexts .
Stereochemical Considerations
  • Compounds like (S)-3-oxo-cyclopentaneacetic acid methyl ester () highlight the role of chirality in biological activity, whereas analogs with undefined stereocenters (e.g., ) may require resolution for specific applications .

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